molecular formula C9H8BrNO4 B6305681 Ethyl 3-bromo-4-nitrobenzoate CAS No. 86400-57-9

Ethyl 3-bromo-4-nitrobenzoate

Cat. No.: B6305681
CAS No.: 86400-57-9
M. Wt: 274.07 g/mol
InChI Key: FBZRWCVSAQPVIJ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-nitrobenzoate (CAS 86400-57-9) is a valuable aromatic ester and multifunctional synthetic building block for research applications. Its molecular formula is C9H8BrNO4, with a molecular weight of 274.07 g/mol . The compound features three distinct functional groups—a bromo substituent, a nitro group, and an ethyl ester—which act as orthogonal reactive sites, enabling a wide range of subsequent transformations via modern synthetic methods. This structure makes it an ideal intermediate for constructing complex molecules, particularly in medicinal chemistry and drug discovery. A key research application is the selective reduction of the nitro group to an amino group, a common step in synthesizing aniline derivatives and pharmacologically active compounds. Methods for such reductions, like indium/ammonium chloride in aqueous ethanol, are known to be highly chemoselective, leaving ester and bromo functionalities intact for further manipulation . The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon bonds. The ester group can be hydrolyzed to the carboxylic acid or transformed into other derivatives. This compound should be stored sealed in a dry environment at room temperature . As a handling precaution, it is classified with the signal word "Warning" and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Researchers should review the Safety Data Sheet (SDS) and implement appropriate engineering controls and personal protective equipment (PPE) before use. Intended Use : This product is provided strictly "For Research Use Only" . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-bromo-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-3-4-8(11(13)14)7(10)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZRWCVSAQPVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization of Ethyl 3 Bromo 4 Nitrobenzoate

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of ethyl 3-bromo-4-nitrobenzoate reveals several potential synthetic pathways. The primary disconnections involve the ester and the bromo-nitro aromatic core. The ester can be formed from the corresponding carboxylic acid, 3-bromo-4-nitrobenzoic acid. This acid, in turn, can be derived from simpler precursors through bromination and nitration reactions. The order of these functionalization steps is critical to achieving the desired substitution pattern.

One logical retrosynthetic route involves the disconnection of the ethyl ester, leading back to 3-bromo-4-nitrobenzoic acid. biosynth.comsigmaaldrich.com Further disconnection of the bromo and nitro groups from the benzoic acid core suggests two main strategies:

Strategy A: Bromination of 4-nitrobenzoic acid.

Strategy B: Nitration of 3-bromobenzoic acid.

The directing effects of the substituents on the benzene (B151609) ring play a crucial role in determining the feasibility and regioselectivity of these strategies. The nitro group is a meta-director, while the bromo group is an ortho-para director. Therefore, direct bromination of 4-nitrobenzoic acid would likely lead to the desired 3-bromo-4-nitrobenzoic acid. Conversely, nitration of 3-bromobenzoic acid would yield a mixture of isomers, making it a less efficient approach.

Precursor Synthesis and Starting Material Derivatization

The synthesis of this compound relies on the availability of appropriately functionalized precursors. The key intermediate is 3-bromo-4-nitrobenzoic acid, which can be synthesized and subsequently esterified.

Preparation of 3-bromo-4-nitrobenzoic acid derivatives

The synthesis of 3-bromo-4-nitrobenzoic acid is a critical step. While direct nitration of 3-bromobenzoic acid is a possibility, a more regioselective method involves the nitration of 4-bromobenzoic acid. quora.comquora.com The carboxyl group is a meta-director, and the bromo group is an ortho, para-director. In 4-bromobenzoic acid, the positions ortho to the bromine are also meta to the carboxylic acid, leading to a complex mixture of products upon nitration. A more controlled approach starts from a precursor where the directing effects of the substituents align to favor the desired product.

Another route to a related precursor, ethyl 4-amino-3-bromo-5-nitrobenzoate, involves a multi-step process starting from benzoic acid or its derivatives, including nitration, bromination, and amination, followed by esterification. ontosight.ai The amino group can then be diazotized and replaced with a hydrogen atom to yield the desired product.

Esterification reactions to this compound

Once 3-bromo-4-nitrobenzoic acid is obtained, it can be converted to its ethyl ester, this compound. A common method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. vvc.edu

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). The resulting 3-bromo-4-nitrobenzoyl chloride can then be reacted with ethanol to give the ethyl ester in high yield. A procedure for a similar compound, ethyl 3-bromo-5-nitrobenzoate, reports a 99% yield using this method. chemicalbook.com

Esterification Method Reagents Conditions Yield
Fischer Esterification3-bromo-4-nitrobenzoic acid, Ethanol, H₂SO₄RefluxModerate
Acyl Chloride Formation3-bromo-4-nitrobenzoic acid, SOCl₂, then Ethanol0°C to 80°CHigh (e.g., 99% for a similar compound chemicalbook.com)

Direct and Sequential Functionalization Approaches

Directing the regioselective introduction of the bromo and nitro groups onto the benzene ring is a key challenge in the synthesis of this compound. Both direct and sequential functionalization strategies have been developed to address this.

Regioselective bromination strategies

The direct bromination of a suitable precursor is a common strategy. Electrophilic aromatic bromination of electron-rich aromatic compounds can be achieved with high regioselectivity. tsijournals.comnih.gov For instance, the bromination of activated aromatic compounds can be performed under mild conditions using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst. nih.govrsc.org

The choice of substrate is crucial. For example, starting with ethyl 4-nitrobenzoate, electrophilic bromination would be directed to the position meta to the nitro group, which is the desired C3 position. A study on a similar compound, ethyl 3-hydroxy-4-nitrobenzoate, demonstrated successful monobromination to yield ethyl 2-bromo-3-hydroxy-4-nitrobenzoate. prepchem.com

Bromination Reagent Substrate Conditions Selectivity
N-Bromosuccinimide (NBS)Activated Aromatic CompoundsAcetonitrile, 0°C to 60°CRegioselective nih.gov
Bromine/tert-butyl amineEthyl 3-hydroxy-4-nitrobenzoate-Monobromination prepchem.com
Palladium(II) acetate/NBSMethyl 3-methyl-4-nitrobenzoate-Regioselective rsc.org

Directed ortho-metalation methods for targeted bromination

Directed ortho-metalation (DoM) offers a powerful method for achieving high regioselectivity in aromatic functionalization. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) on the aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, such as bromine, to introduce a substituent at the desired position with high precision.

In the context of synthesizing this compound, a suitable precursor bearing a DMG could be employed. For example, if the ester group itself can act as a DMG, lithiation would occur at the ortho position, followed by bromination. However, the strongly deactivating nitro group can make lithiation challenging, often requiring strong bases and low temperatures.

Directed Metalation Approach Directing Group Base Electrophile Key Features
Directed ortho-LithiationEster, Amide, etc. wikipedia.orgAlkyllithium (e.g., n-BuLi) wikipedia.orgBr₂High regioselectivity for ortho-substitution. wikipedia.org
Lithiation-BrominationEsterLDABr₂Can be effective but may require low temperatures and strong bases, especially with deactivating groups like nitro.

Nitration Protocols and Positional Control

The introduction of a nitro group onto the aromatic ring is a critical step in the synthesis of this compound. The position of nitration is influenced by the directing effects of the substituents already present on the benzene ring.

In the synthesis of related compounds like ethyl 4-hydroxy-5-nitrobenzoate, the hydroxyl group directs the incoming nitro group to the meta position. This is typically achieved using a mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C). For the synthesis of this compound, if starting from ethyl 3-bromobenzoate, the bromine atom, being an ortho-, para-director, would favor nitration at the ortho and para positions. However, the ester group is a meta-director. The interplay of these directing effects and the reaction conditions are crucial for achieving the desired 3-bromo-4-nitro substitution pattern.

A common approach involves the nitration of a precursor that already contains a group at position 4, which is later converted to the nitro group. For instance, the nitration of 4-substituted benzoic acids can be challenging due to the electron-withdrawing nature of the carboxyl group. semanticscholar.org A general method for nitration involves using concentrated nitric acid in the presence of a strong acid catalyst like sulfuric acid.

A patented method for synthesizing a similar compound, 2,3-dichloro-4-ethyl nitrobenzoate, involves adding the starting compound and concentrated sulfuric acid to a reactor, followed by the dropwise addition of 65% nitric acid at a controlled temperature of 0-2 °C, after which the mixture is heated to complete the reaction. google.com This highlights the importance of precise temperature control to manage the exothermic nature of the reaction and prevent side product formation.

Convergent Synthetic Pathways

Convergent synthesis involves the preparation of different fragments of the final molecule, which are then combined. This approach can be more efficient than a linear synthesis for complex molecules.

Utilization of Malonate Intermediates

Malonate intermediates can be employed in the synthesis of nitro-bromo-benzoates. For instance, a patented method describes a malonate-based pathway where dimethyl malonate reacts with a substituted benzaldehyde (B42025) under acidic conditions to form a keto-ester intermediate. Subsequent hydrolysis and decarboxylation can lead to the desired benzoic acid derivative, which can then be esterified. This approach allows for the construction of the substituted benzene ring in a convergent manner.

Multi-step Reaction Sequences

Multi-step linear syntheses are also common for preparing this compound. researchgate.net A typical sequence might involve:

Bromination: Introduction of the bromine atom onto the benzene ring. quora.com

Nitration: Addition of the nitro group. quora.com

Esterification: Conversion of the carboxylic acid to an ethyl ester.

The order of these steps is critical for achieving the correct isomer. For example, nitrating bromobenzene (B47551) would yield a mixture of ortho and para isomers. quora.com A more controlled approach might involve starting with a compound where the desired substitution pattern is already established or can be directed by existing functional groups. For instance, starting with 4-bromo-3-nitrobenzoic acid and then performing esterification would directly yield the target compound. quora.com

Comparative Analysis of Synthetic Efficiencies and Scalability

Different synthetic routes to this compound and related compounds have been compared based on their efficiency and scalability.

Method Advantages Disadvantages Scalability
Direct Esterification High yield (e.g., 99% for a related compound). Requires pre-synthesis of the substituted benzoic acid. Moderate
Sequential Functionalization Modular steps allow for individual optimization. Can be a multi-step process with a lower overall yield. High
Malonate Pathway Convergent approach. May involve sensitive intermediates. Low

The choice of synthetic route often depends on the desired scale of production. For large-scale industrial synthesis, a route with fewer steps, high yields, and readily available starting materials is preferred. google.com

Modern Methodological Enhancements in Synthesis

Recent advancements in synthetic chemistry have introduced new techniques to improve the efficiency and environmental friendliness of chemical reactions.

Application of Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. ijpsr.com For example, in the synthesis of related nitroaromatic compounds, microwave irradiation has been shown to decrease the nitration time from hours to minutes. This technique offers a greener and more efficient alternative for the synthesis of this compound and its derivatives. researchgate.netijpsr.com The rapid and efficient heating provided by microwaves can lead to higher throughput and better control over reaction conditions. mdpi.com

Ultrasound-Promoted Reactions

The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a significant green chemistry technique to enhance reaction rates and yields. The underlying principle of sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid irradiated with high-frequency sound waves. ijcrt.orgnih.gov This process generates localized hotspots with extremely high temperatures and pressures, leading to the chemical excitation of molecules in or near the collapsing bubble. ijcrt.org This energy input can accelerate reactions, particularly in heterogeneous systems.

While specific studies on the direct ultrasound-promoted synthesis of this compound are not extensively documented in publicly available literature, the principles can be applied by examining analogous reactions. The synthesis of the related compound, Ethyl 4-nitrobenzoate, via the esterification of 4-nitrobenzoic acid with ethanol has been successfully demonstrated under ultrasonic irradiation. scirp.orgscirp.org

In a relevant study, the esterification of 4-nitrobenzoic acid was carried out using an ultrasonic bath operating at a frequency of 37 kHz and a power of 330 W. scirp.orgijche.com The use of ultrasound alone was found to be comparable in effectiveness to using ultradispersed zeolite catalysts, although the combination of both (a synergistic effect) yielded the best results. scirp.orgscirp.org Research on other reactions, such as the synthesis of azatetracyclic derivatives, shows that ultrasound irradiation can dramatically reduce reaction times (from 48 hours with conventional stirring to just 2 hours) and improve yields. mdpi.com

The benefits of ultrasound are particularly notable in heterogeneous reactions, such as those involving solid catalysts or reagents. The high-velocity interparticle collisions caused by cavitation can alter the surface morphology and reactivity of solids, and the cleaning effect of ultrasound can prevent the passivation of catalyst surfaces. ijcrt.orgresearchgate.net

For the synthesis of this compound, ultrasound could potentially be applied to several stages:

Esterification: Accelerating the reaction between 3-bromo-4-nitrobenzoic acid and ethanol, especially when using a solid acid catalyst.

Bromination: Enhancing the rate of heterogeneous bromination of a suitable precursor. For instance, the bromination of α-keto compounds has been shown to have increased selectivity for the monobrominated product under ultrasound compared to conventional heating. mdpi.com

Nitration: Potentially increasing the efficiency of the nitration step.

The combination of ultrasound with phase-transfer catalysis (PTC) is another powerful approach, particularly for nucleophilic substitution reactions in biphasic systems. ijche.commdpi.com This dual approach has been shown to significantly improve reaction rates and selectivity under mild conditions. ijche.com

Catalytic Approaches in Esterification and Aromatic Functionalization

The synthesis of this compound involves two key transformations: the esterification of a carboxylic acid and the functionalization of an aromatic ring (bromination and nitration). Various catalytic strategies can be employed to optimize these steps for efficiency, selectivity, and greener conditions.

Catalytic Esterification

The most common method for converting 3-bromo-4-nitrobenzoic acid to its ethyl ester is the Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of ethanol. sciencesnail.comyoutube.com To drive the reaction towards the product, water is typically removed, or a large excess of the alcohol is used as the solvent. masterorganicchemistry.comlibretexts.org

Homogeneous Acid Catalysis: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditionally used as catalysts. operachem.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it for nucleophilic attack by ethanol. libretexts.orgsciencesnail.comyoutube.com While effective, these catalysts can be corrosive and difficult to separate from the reaction mixture.

Heterogeneous Acid Catalysis: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly used. These are easily separable and often reusable.

Ion Exchange Resins: Resins like Amberlyst-15 have been effectively used as catalysts for the esterification of benzoic acid. dergipark.org.tr

Zeolites: Nanoporous materials like zeolites (e.g., H-MOR, H-HEU-M) have demonstrated catalytic activity in the esterification of 4-nitrobenzoic acid, with performance enhanced by reducing particle size to the nanometer range. scirp.orgscirp.org

Deep Eutectic Solvents (DES): A dual solvent-catalyst system formed by p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has shown high conversion rates for the esterification of benzoic acid. dergipark.org.tr

Other Catalytic Systems:

N-Bromosuccinimide (NBS): NBS has been promoted as an efficient and selective metal-free catalyst for the direct esterification of various aryl carboxylic acids, including nitro-substituted ones. mdpi.com For example, the esterification of 3-nitrobenzoic acid with methanol (B129727) using a catalytic amount of NBS at 70°C proceeded with high yield. mdpi.com

Phase-Transfer Catalysis (PTC): While more commonly used for alkylation and substitution, PTC using quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate reactions in biphasic systems, potentially offering advantages in specific esterification protocols. google.comdokumen.pub

Table 1: Comparison of Catalytic Systems for the Esterification of Benzoic Acid Derivatives

Catalyst System Type Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Homogeneous Reflux in excess ethanol operachem.com High catalytic activity, low cost Corrosive, difficult separation, waste generation
Zeolites (e.g., H-MOR) Heterogeneous 80°C in ethanol scirp.orgscirp.org Reusable, non-corrosive, environmentally benign Can have lower activity than homogeneous catalysts
N-Bromosuccinimide (NBS) Homogeneous 70°C in alcohol mdpi.com Metal-free, mild conditions, high selectivity Reagent cost, potential for side reactions

Catalytic Aromatic Functionalization

The introduction of the bromo and nitro groups onto the benzene ring requires electrophilic aromatic substitution reactions. The order of these reactions is crucial for achieving the desired 3-bromo-4-nitro substitution pattern. Starting from ethyl benzoate, the ester group is a meta-director. Nitration would yield primarily Ethyl 3-nitrobenzoate. The subsequent bromination would then be directed by both the ester (meta) and the nitro group (meta), leading to a complex mixture.

A more regioselective route involves the nitration of a precursor like 3-bromobenzoic acid or its ethyl ester.

Nitration: The standard method for nitration involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). quora.comquora.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. google.com The reaction conditions, such as temperature and reactant ratios, must be carefully controlled.

Bromination: Catalytic bromination is typically achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine atom. Alternatively, N-bromosuccinimide (NBS) can be used as a source of electrophilic bromine, often with an acid catalyst.

Table 2: Common Reagents for Aromatic Functionalization

Reaction Reagent/Catalyst Role
Nitration HNO₃ / H₂SO₄ Generates electrophilic nitronium ion (NO₂⁺) quora.comgoogle.com
Bromination Br₂ / FeBr₃ Lewis acid catalyst polarizes Br₂ to create an electrophile

Reactivity Profiles and Mechanistic Investigations of Ethyl 3 Bromo 4 Nitrobenzoate

Transformations Involving the Nitro Group

The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group. This transformation is a cornerstone in the synthesis of various complex molecules.

Reductions to Amino Functionalities

The reduction of the nitro group in nitroaromatic compounds is a fundamental and widely used transformation in organic chemistry. In the case of ethyl 3-bromo-4-nitrobenzoate, this reaction yields ethyl 3-bromo-4-aminobenzoate, a precursor for various pharmaceutical and material science applications. A variety of reducing agents can be employed for this purpose. For instance, the reduction of nitro groups in similar aromatic compounds can be achieved using reagents like tin(II) chloride or iron powder in acidic conditions smolecule.com.

A notable method for the selective reduction of aromatic nitro compounds involves the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695). This system has been shown to be effective for the reduction of various nitroarenes, affording the corresponding amines in good yields. While specific data for this compound is not detailed, the general procedure for a related compound, ethyl 4-nitrobenzoate, demonstrates the utility of this method.

Table 1: Example of Nitro Group Reduction on a Related Compound

ReactantReagents and ConditionsProductYield
Ethyl 4-nitrobenzoateIndium powder, ammonium chloride, ethanol/water, refluxEthyl 4-aminobenzoate90%

This table illustrates a reduction method on a similar substrate, highlighting a potential route for the reduction of this compound.

Investigations into Selective Reduction Conditions

A key challenge in the reduction of this compound is achieving selectivity. It is crucial to reduce the nitro group without affecting the bromo substituent or the ethyl ester functionality. The use of chemoselective reducing agents is therefore of paramount importance. Metal-based reductions, such as with tin(II) chloride or indium, are often preferred over more reactive hydrides like lithium aluminum hydride, which could potentially reduce the ester group .

The selection of reaction conditions, including solvent and temperature, plays a critical role in ensuring the desired selectivity. For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is a common method for nitro group reduction. The conditions for such reactions can often be tuned to be mild enough to preserve other functional groups. The goal is to identify a set of conditions that provides a high yield of the desired ethyl 3-bromo-4-aminobenzoate while minimizing side reactions such as hydrodebromination or ester reduction.

Reactions at the Bromo Substituent

The bromine atom on the aromatic ring of this compound is susceptible to displacement by nucleophiles, primarily through a Nucleophilic Aromatic Substitution (SNAr) pathway.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, the bromide ion) researchgate.net.

Influence of Electron-Withdrawing Groups (Nitro, Ester)

The feasibility and rate of SNAr reactions are highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is crucial for activating the ring towards nucleophilic attack. In this compound, both the nitro group and the ethyl ester group act as EWGs.

The nitro group, positioned para to the bromo substituent, is particularly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance researchgate.net. The negative charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the initial nucleophilic attack. The ethyl ester group, located meta to the bromine, also contributes to the electron deficiency of the ring through its inductive effect, further facilitating the substitution reaction. This dual activation makes the bromo substituent in this compound a good leaving group in the context of SNAr reactions quora.com.

Transition State Modeling for SNAr Reactions

Theoretical calculations on model nitroarenes have also elucidated the general mechanistic picture of nucleophilic aromatic substitution. These studies confirm that the addition of a nucleophile to the aromatic ring is typically the rate-determining step. Furthermore, computational models can predict the relative reactivity of different halonitroarenes and the influence of solvent on the reaction mechanism. For instance, calculations have shown that the activation energy for SNAr reactions decreases with increasing polarity of the solvent. These general principles from computational studies on related nitroaromatic systems are applicable to understanding the reactivity of this compound in SNAr reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck) as Building Blocks

The bromine atom on the aromatic ring of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in the construction of carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

In a typical Suzuki coupling, the bromo-substituent is reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. wikipedia.org For instance, the reaction of a similar compound, ethyl 3-bromo-4-ethylbenzoate, with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ in a solvent such as DMF at 80°C yields the corresponding ethyl 3-phenyl-4-ethylbenzoate. The electron-withdrawing nitro group in this compound can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.

The Heck reaction, another important palladium-catalyzed transformation, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. arkat-usa.org While specific examples with this compound are not detailed in the provided search results, the general principle applies. The reaction typically requires a palladium catalyst, a base, and a suitable solvent. arkat-usa.orgsemanticscholar.org

A variety of palladium catalysts and reaction conditions have been developed to optimize these cross-coupling reactions. The choice of catalyst, base, and solvent can significantly impact the yield and selectivity of the desired product. arkat-usa.orgresearchgate.net

Electrophilic Aromatic Substitution Considerations

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and bromo groups. The nitro group is a strong deactivating group and a meta-director, while the bromine atom is a deactivating ortho-, para-director. youtube.comquora.com

When considering further substitution on the ring, the directing effects of the existing substituents must be taken into account. The nitro group strongly directs incoming electrophiles to the positions meta to it (positions 2 and 6). The bromine atom directs to the ortho and para positions relative to itself (positions 2 and 5). The ethyl ester group is also a meta-director. The interplay of these directing effects will determine the regioselectivity of any subsequent electrophilic aromatic substitution reaction. For example, in the nitration of 4-bromobenzoic acid, the incoming nitro group is directed to the position meta to the carboxylic acid and ortho to the bromine. quora.comquora.com

Ester Group Reactivity and Derivatization

The ethyl ester group of this compound is susceptible to various transformations, allowing for the synthesis of a range of carboxylic acid derivatives.

Hydrolysis and Transesterification Reactions

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-nitrobenzoic acid, under either acidic or basic conditions. medcraveonline.com Basic hydrolysis is often carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) in the presence of an alcohol such as ethanol. medcraveonline.com

Transesterification, the conversion of one ester to another, can also be achieved. For example, reaction with a different alcohol in the presence of an acid or base catalyst would lead to the corresponding ester.

Amidation and other Carboxylic Acid Derivative Formations

The carboxylic acid obtained from hydrolysis can be further converted into other derivatives. For instance, it can be reacted with an amine in the presence of a coupling agent to form an amide. A related compound, 3-Bromo-4-nitrobenzamide, has been synthesized, indicating the feasibility of this transformation. ambeed.com The synthesis of benzimidazole (B57391) derivatives from related nitrobenzoates often involves an initial amidation step or a reductive cyclization that incorporates an amine. medcraveonline.comdiva-portal.org

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The mechanism of the Suzuki reaction involves a catalytic cycle with three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org The base plays a crucial role in activating the organoboron reagent. wikipedia.org

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. scribd.com The loss of a proton from this intermediate restores the aromaticity of the ring and yields the substitution product. The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the substituents already present on the ring. scribd.com

The hydrolysis of the ester group under basic conditions (saponification) proceeds through a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion leads to the formation of the carboxylate anion, which is then protonated in a separate workup step to give the carboxylic acid.

Reaction Kinetics and Thermodynamic Parameters

Detailed experimental studies on the reaction kinetics and thermodynamic parameters specifically for this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be understood by examining the behavior of structurally similar molecules and the application of linear free-energy relationships (LFERs), such as the Hammett equation.

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the effect of substituents on the reaction rates of aromatic compounds. The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) indicates the sensitivity of a particular reaction to these effects. For reactions involving nucleophilic attack on the aromatic ring or on the ester group, the electron-withdrawing nitro group (a high positive σ value) is expected to increase the reaction rate, resulting in a positive ρ value.

In the context of nucleophilic aromatic substitution (SNAr), a plausible reaction for this compound, the rate is generally enhanced by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The nitro group at the 4-position is particularly effective at this stabilization through resonance.

While specific kinetic data for this compound is scarce, the following table presents hypothetical and comparative kinetic data based on general principles and data for related compounds to illustrate the expected trends.

Table 1: Illustrative Reaction Rate Data for Nucleophilic Aromatic Substitution

ReactantRelative Rate Constant (k_rel)
Ethyl 4-nitrobenzoate1
This compound> 1 (Expected)
Ethyl 3,4-dinitrobenzoate>> 1 (Expected)
This table is illustrative and based on established principles of electronic effects in SNAr reactions. Actual values would require experimental determination.

Thermodynamic parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide deeper insight into the reaction mechanism. For a bimolecular reaction like SNAr, a negative entropy of activation is typically observed, reflecting the ordering of the system as two reactant molecules come together to form the transition state. The activation energy would be influenced by the stability of the transition state, which, as mentioned, is enhanced by the nitro group.

Role of Intermediates and Transition States

The mechanisms of the primary reactions involving this compound, namely nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (like Suzuki coupling), are characterized by distinct intermediates and transition states.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism proceeds through a two-step addition-elimination pathway. The key intermediate is the Meisenheimer complex , a resonance-stabilized anionic σ-complex.

Formation of the Meisenheimer Complex (Intermediate): A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. The negative charge of this intermediate is delocalized onto the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group through resonance. This stabilization is a key factor in the feasibility of the reaction.

Transition State 1 (TS1): The transition state leading to the Meisenheimer complex involves the partial formation of the new carbon-nucleophile bond and partial breaking of the aromatic π-system.

Departure of the Leaving Group: The Meisenheimer complex then collapses, with the bromide ion acting as the leaving group, to restore the aromaticity of the ring and form the final product.

Transition State 2 (TS2): The transition state for the departure of the leaving group involves the partial breaking of the carbon-bromine bond and partial reformation of the aromatic π-system.

Suzuki Coupling:

The catalytic cycle of a Suzuki coupling reaction involves a series of organometallic intermediates and transition states.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex. This step involves a transition state where the C-Br bond is breaking and new Pd-C and Pd-Br bonds are forming, leading to a square planar Pd(II) intermediate .

Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center, displacing the bromide. This occurs via a transition state involving a bridged species with the base, leading to a new di-aryl Pd(II) intermediate .

Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium center to form the C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst and involves a transition state where the new C-C bond is forming and the Pd-C bonds are breaking.

Table 2: Key Intermediates and Transition States in Reactions of this compound

Reaction TypeKey Intermediate(s)Key Transition State(s)
Nucleophilic Aromatic SubstitutionMeisenheimer ComplexTS for nucleophilic attack, TS for leaving group departure
Suzuki CouplingAryl-Pd(II)-Halide Complex, Di-aryl-Pd(II) ComplexTS for oxidative addition, TS for transmetalation, TS for reductive elimination
This table outlines the generally accepted intermediates and transition states for these reaction types.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for modeling the geometries and energies of these transient species, providing valuable insights into the reaction pathways. nih.gov For instance, DFT calculations can be used to predict the activation energies for the different steps in the catalytic cycle and to understand the influence of ligands on the palladium catalyst.

Strategic Applications in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The unique arrangement of functional groups in ethyl 3-bromo-4-nitrobenzoate makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Benzimidazole (B57391) Derivatives and Related Architectures

Benzimidazoles are a prominent class of heterocyclic compounds with a wide array of pharmaceutical applications. This compound serves as a key building block in their synthesis. A common strategy involves the reductive cyclization of an ethyl 4-(amino)-3-nitrobenzoate derivative with an appropriate aldehyde.

For instance, new benzimidazole molecules have been synthesized through the hetero-cyclization of ethyl 4-(methylamino)-3-nitrobenzoate with substituted benzaldehydes. medcraveonline.com This reaction, often carried out in the presence of a reducing agent like sodium dithionite, proceeds in a one-pot manner to afford the desired benzimidazole core. medcraveonline.comresearchgate.net The resulting benzimidazole can then undergo further modifications, such as hydrolysis of the ester group, to yield the final target molecule. medcraveonline.com This approach has been utilized to create a variety of 1,2-disubstituted benzimidazole-5-carboxylates. researchgate.net The synthesis of these compounds is often efficient, with good yields and straightforward workup procedures. researchgate.net

The versatility of this method allows for the incorporation of diverse substituents onto the benzimidazole scaffold, enabling the exploration of structure-activity relationships for various biological targets. Researchers have successfully synthesized novel benzimidazole derivatives with potential applications as α-glucosidase inhibitors for the treatment of type-II diabetes. researchgate.net

Other Nitrogen-Containing Heterocycles

Beyond benzimidazoles, the reactivity of this compound extends to the synthesis of other important nitrogen-containing heterocycles. These compounds are of significant interest due to their presence in natural products and their broad spectrum of biological activities. researchgate.netmdpi.com The presence of both a bromine atom and a nitro group allows for sequential or tandem reactions to construct various ring systems.

The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions. For example, the reduction of the nitro group in a related compound, methyl 4-fluoro-3-nitrobenzoate, followed by reaction with various reagents, has been used to synthesize 1,2,5-trisubstituted benzimidazoles. nih.gov Similarly, the bromine atom can be displaced by nucleophiles or participate in cross-coupling reactions, providing another handle for ring formation. This dual reactivity makes this compound a powerful tool for generating molecular diversity in heterocyclic synthesis.

Building Block for Polyfunctionalized Aromatic Compounds

This compound is an excellent starting material for the synthesis of polyfunctionalized aromatic compounds. The bromine and nitro substituents on the benzene (B151609) ring can be selectively transformed into a variety of other functional groups, allowing for the construction of highly substituted aromatic scaffolds.

The bromine atom can be readily displaced by nucleophiles or participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 3-position. The nitro group, an electron-withdrawing group, can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. smolecule.com

This sequential functionalization strategy provides a powerful platform for the synthesis of a wide array of complex aromatic molecules with tailored properties for applications in medicinal chemistry, materials science, and agrochemicals. For example, the synthesis of 3-bromo-5-[cyclohexyl(hydroxy)methyl]benzoic acid was achieved from 3-bromo-5-iodobenzoic acid through a double magnesiation reaction followed by reaction with an aldehyde, showcasing the utility of halogenated benzoic acids in building complex structures. d-nb.info

Role in Cascade and Multi-Component Reactions

One notable application is in the "one-pot" nitro-reductive cyclization to form benzimidazoles, as previously mentioned. researchgate.netmdpi.com In this process, the reduction of the nitro group and the subsequent cyclization with an aldehyde occur in the same reaction vessel, streamlining the synthesis. researchgate.netmdpi.com This approach avoids the isolation of intermediate compounds, saving time and resources.

Furthermore, the diverse reactivity of the functional groups on the this compound scaffold opens up possibilities for its inclusion in other MCRs. For instance, the Petasis reaction, a powerful MCR for the synthesis of highly functionalized amines, could potentially utilize derivatives of this compound. acs.org The development of new cascade and multi-component reactions involving this versatile building block remains an active area of research.

Synthesis of Specialized Molecular Scaffolds

This compound serves as a key starting material for the construction of specialized molecular scaffolds that are not readily accessible by other means. The unique substitution pattern of the aromatic ring provides a template for the synthesis of molecules with specific three-dimensional arrangements of functional groups.

For example, this compound can be used to synthesize scaffolds for potential antiviral agents. google.com The development of new antiviral drugs is a critical area of research, and the ability to create novel molecular architectures is essential for identifying new lead compounds. The synthesis of lenalidomide, an immunomodulatory drug, involves a key step of condensing methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione (B110489) hydrochloride, highlighting the importance of related nitrobenzoate derivatives in synthesizing complex pharmaceutical agents. google.com

The ability to selectively functionalize the different positions of the benzene ring allows for the creation of a wide range of molecular shapes and functionalities. This makes this compound a valuable tool for medicinal chemists and materials scientists seeking to design and synthesize molecules with specific properties and functions.

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and probing the structural nuances of Ethyl 3-bromo-4-nitrobenzoate. The complementary nature of these two techniques allows for a more complete vibrational analysis, as some molecular vibrations may be more active in either IR absorption or Raman scattering.

Key vibrational modes are expected in the following regions:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring are anticipated to appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The asymmetric and symmetric stretching modes of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the ethyl substituent are expected in the 2985-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: The ester carbonyl group gives rise to a very strong and characteristic absorption band, typically observed between 1730-1715 cm⁻¹. The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring.

Nitro (NO₂) Group Stretching: The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (νas) typically found in the 1550-1500 cm⁻¹ range and a symmetric stretch (νs) appearing around 1350-1300 cm⁻¹. nih.gov These are generally strong absorptions in the IR spectrum.

Aromatic C=C Stretching: The skeletal vibrations of the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ region.

Ester C-O Stretching: Two C-O stretching vibrations are associated with the ester group. The C(=O)-O stretch is expected between 1300-1200 cm⁻¹, while the O-C₂H₅ stretch appears in the 1150-1050 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a band in the lower frequency "fingerprint" region, typically between 680-515 cm⁻¹.

Interactive Table: Expected Vibrational Frequencies for this compound
Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2985 - 2850Medium
Carbonyl (C=O) Stretch1730 - 1715Strong
Asymmetric NO₂ Stretch1550 - 1500Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
Symmetric NO₂ Stretch1350 - 1300Strong
C-O-C Stretch (Ester)1300 - 1050Strong
C-Br Stretch680 - 515Medium to Strong

This compound lacks conventional hydrogen bond donors, such as -OH or -NH groups. Consequently, its solid-state structure is not governed by strong, classical hydrogen bonds. Instead, the crystal packing and intermolecular interactions are expected to be dominated by weaker forces. These include:

Dipole-Dipole Interactions: The molecule possesses significant polarity due to the strongly electron-withdrawing nitro group and the polar ester functionality. These dipoles lead to electrostatic interactions that influence molecular arrangement in the solid state.

Weak C-H···O Interactions: It is possible that weak hydrogen bonds form between the aromatic or aliphatic C-H donors and the oxygen atoms of the nitro or carbonyl groups of adjacent molecules. These interactions, if present, would manifest as subtle shifts in the C-H and C=O/NO₂ stretching and bending modes, but are generally difficult to detect and assign definitively without high-resolution crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved.

While direct experimental spectra for this compound are not available in the cited literature, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be made based on established substituent effects and data from analogous compounds like ethyl 3-nitrobenzoate and ethyl 4-bromobenzoate. rsc.orgrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and the two chemically different proton environments of the ethyl group.

The aromatic region (δ 7.5-8.5 ppm) will display an AXM spin system corresponding to the three protons on the substituted ring. The proton ortho to the nitro group (H-5) is expected to be the most deshielded. The proton ortho to the bromine atom (H-2) will also be downfield, while the proton ortho to the ester group (H-6) will be the most upfield of the three.

The ethyl group will present as a quartet for the methylene (-OCH₂-) protons, deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) protons. The coupling between these two signals will exhibit a coupling constant (³JHH) of approximately 7 Hz.

Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2 (ortho to -CO₂Et)~8.2d~2.0 (⁴J)1H
H-5 (ortho to -NO₂)~8.0dd~8.5 (³J), ~2.0 (⁴J)1H
H-6 (ortho to -Br)~7.8d~8.5 (³J)1H
-OCH₂CH₃~4.4q~7.1 (³J)2H
-OCH₂CH₃~1.4t~7.1 (³J)3H

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

The carbonyl carbon of the ester is the most deshielded, appearing around δ 164 ppm.

The aromatic carbons will appear in the δ 120-150 ppm range. The carbon bearing the nitro group (C-4) will be highly deshielded, while the carbon attached to the bromine (C-3) will be shielded relative to an unsubstituted carbon.

The aliphatic carbons of the ethyl group will be the most shielded, with the methylene carbon (-OCH₂-) appearing around δ 62 ppm and the methyl carbon (-CH₃) around δ 14 ppm.

Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)~164
C-4 (-NO₂)~149
C-1 (-CO₂Et)~135
C-5~133
C-2~128
C-6~125
C-3 (-Br)~120
-OCH₂CH₃~62
-OCH₂CH₃~14

There is no information available in the surveyed literature regarding the application of advanced NMR techniques, such as variable-temperature (VT) NMR or two-dimensional exchange spectroscopy (EXSY), for studying dynamic processes in this compound. Such studies could potentially probe hindered rotation around the C-CO₂Et bond, but significant rotational barriers are not anticipated under normal conditions.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electron Ionization (EI) is a common technique for such analysis.

The mass spectrum of this compound is expected to show a distinctive molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. The molecular weight of the compound is approximately 274.07 g/mol . nih.gov

Expected key features in the EI mass spectrum include:

Molecular Ion (M⁺): A pair of peaks at m/z ≈ 273 and 275, corresponding to the [C₉H₈⁷⁹BrNO₄]⁺ and [C₉H₈⁸¹BrNO₄]⁺ ions.

Loss of Ethoxy Radical (M - •OC₂H₅): Fragmentation of the ester group would lead to a prominent acylium ion at m/z ≈ 228 and 230.

Loss of Ethylene (B1197577) (M - C₂H₄): A McLafferty rearrangement could lead to the loss of ethylene, resulting in an ion at m/z ≈ 245 and 247.

Loss of Nitro Group (M - •NO₂): Cleavage of the C-N bond would produce an ion at m/z ≈ 227 and 229.

Further fragmentation of these primary ions would lead to a complex pattern in the lower mass region of the spectrum, providing additional structural confirmation.

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound
Fragment Ion Proposed Structure Predicted m/z (⁷⁹Br / ⁸¹Br)
[M]⁺[C₉H₈BrNO₄]⁺273 / 275
[M - C₂H₅O]⁺[C₇H₃BrNO₃]⁺228 / 230
[M - NO₂]⁺[C₉H₈BrO₂]⁺227 / 229
[M - CO₂Et]⁺[C₆H₃BrNO₂]⁺200 / 202

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident deduction of its elemental composition. The theoretical exact mass of this compound, with the chemical formula C₉H₈BrNO₄, is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

The experimentally determined monoisotopic mass from HRMS analysis would be compared against this theoretical value. A close correlation, typically within a few parts per million (ppm), confirms the elemental composition of the compound. For this compound, the expected monoisotopic mass is 272.96367 Da. nih.gov

ParameterValue
Molecular FormulaC₉H₈BrNO₄
Calculated Monoisotopic Mass272.96367 Da
Nominal Mass273 Da

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When subjected to electron ionization (EI-MS), the molecular ion of this compound is expected to undergo characteristic cleavages that help confirm its structure.

Loss of the ethoxy group (-OC₂H₅): A common fragmentation for ethyl esters, leading to the formation of the 3-bromo-4-nitrobenzoyl cation.

Loss of ethylene (-C₂H₄): Through a McLafferty rearrangement, resulting in a radical cation of 3-bromo-4-nitrobenzoic acid.

Loss of the nitro group (-NO₂): Cleavage of the C-N bond, a typical fragmentation for nitroaromatic compounds.

Loss of a bromine atom (-Br): Halogens can be lost as radicals.

Decarbonylation (-CO): Loss of carbon monoxide from the benzoyl cation.

These fragmentation pathways provide a diagnostic fingerprint that supports the proposed molecular structure.

Proposed Fragment IonFormulaMass (m/z)Plausible Origin
[M - OC₂H₅]⁺[C₇H₃BrNO₂]⁺228Loss of ethoxy radical
[M - C₂H₄]⁺•[C₇H₄BrNO₄]⁺•245McLafferty rearrangement
[M - NO₂]⁺[C₉H₈BrO₂]⁺227Loss of nitro radical
[M - Br]⁺[C₉H₈NO₄]⁺194Loss of bromine radical
[M - OC₂H₅ - CO]⁺[C₆H₃BrNO]⁺200Loss of CO from benzoyl cation

X-ray Crystallography

A comprehensive search of the current scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. The Cambridge Structural Database (CSD), a repository for small-molecule organic and metal-organic crystal structures, contains no entry for this specific compound.

Determination of Molecular Geometry and Conformation in the Solid State

Without experimental crystallographic data, a definitive determination of the precise bond lengths, bond angles, and torsional angles for this compound in the solid state is not possible. Such an analysis would be required to accurately describe the planarity of the benzene ring and the orientation of the ethyl ester and nitro substituent groups.

Crystal Packing Analysis and Supramolecular Interactions

Similarly, an analysis of the crystal packing and the specific supramolecular interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, cannot be conducted. The study of these non-covalent interactions is fundamental to understanding the material's solid-state properties but is entirely dependent on the availability of a solved crystal structure.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts within a crystal lattice. This method allows for the breakdown of the crystal packing into the percentage contributions of various close contacts (e.g., H···H, O···H, C···H, Br···O). As no crystal structure has been reported for this compound, a Hirshfeld surface analysis cannot be performed.

Computational and Theoretical Studies of Ethyl 3 Bromo 4 Nitrobenzoate

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in computational chemistry for investigating the electronic properties of molecules. These methods have been applied to compounds structurally related to Ethyl 3-bromo-4-nitrobenzoate to provide insights into their molecular and electronic characteristics.

Optimized Molecular Geometries and Electronic Structures

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. Using DFT methods, typically with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are calculated to find the minimum energy conformation.

For aromatic esters, the planarity of the benzene (B151609) ring is a key feature, though the substituent groups (bromo, nitro, and ethyl carboxylate) will have specific orientations. The electronic structure, including the distribution of electron density and molecular orbitals, is also determined from these calculations. Natural Bond Orbital (NBO) analysis can be employed to understand charge distribution and intramolecular interactions, such as hyperconjugation, which contributes to the stability of the molecule.

Simulation of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)

Once the optimized geometry is obtained, various spectroscopic properties can be simulated. These theoretical spectra are invaluable for interpreting experimental data.

Vibrational Spectroscopy: Theoretical vibrational frequencies are calculated using DFT. These frequencies correspond to the various stretching, bending, and rocking motions of the atoms in the molecule. The calculated wavenumbers, when scaled by an appropriate factor, can be compared with experimental FT-IR and FT-Raman spectra to make precise assignments for the observed vibrational bands.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts are compared to a standard reference (e.g., Tetramethylsilane) and provide a powerful tool for confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the electronic transitions between molecular orbitals, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interactions between the HOMO and the LUMO of reacting species.

HOMO-LUMO Energy Gaps and Reactivity Prediction

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for predicting the reactivity of a molecule. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. Conversely, a larger energy gap indicates higher kinetic stability. This gap is a key factor in determining the molecule's chemical behavior.

Localization of Reactive Sites and Orbital Interactions

The spatial distribution of the HOMO and LUMO provides crucial information about the reactive sites within the molecule. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which are regions of higher electron density. The LUMO is likely to be concentrated around the nitro group and the carbonyl group of the ester, as these are strong electron-withdrawing groups.

This localization allows for the prediction of how the molecule will interact with other reagents. Electrophiles will tend to attack the regions where the HOMO is localized (electron-rich sites), while nucleophiles will target the areas where the LUMO is localized (electron-poor sites). Analysis of these orbital interactions is fundamental to understanding the molecule's reaction pathways.

Reaction Mechanism Modeling

Computational chemistry can also be used to model the mechanisms of chemical reactions. By calculating the potential energy surface for a proposed reaction, chemists can identify transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of how a reaction proceeds. For a molecule like this compound, this could involve modeling nucleophilic aromatic substitution reactions, where the bromo or nitro group is replaced, or reactions involving the ester functionality. These models can elucidate the most favorable reaction pathways and predict the products of a given reaction.

Transition State Characterization for SNAr and Other Reactions

The amenability of this compound to Nucleophilic Aromatic Substitution (SNAr) reactions makes the characterization of its transition states a crucial area of computational study. In a typical SNAr mechanism, the rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a high-energy intermediate known as a Meisenheimer complex.

Computational modeling, likely employing Density Functional Theory (DFT) methods, would be used to locate and characterize the transition state leading to this intermediate. This involves identifying a first-order saddle point on the potential energy surface, which corresponds to the maximum energy point along the reaction coordinate. Key parameters that would be determined for this transition state include:

Imaginary Frequency: A single imaginary frequency in the vibrational analysis confirms that the structure is a true transition state. The eigenvector corresponding to this frequency would illustrate the motion of the atoms as the nucleophile approaches and bonds to the carbon atom bearing the bromine, and the subsequent rehybridization of that carbon from sp² to sp³.

Geometric Parameters: The transition state geometry would reveal elongated carbon-bromine (C-Br) and forming nucleophile-carbon (Nu-C) bonds compared to the ground state and intermediate, respectively. The aromatic ring would exhibit a degree of puckering as the attacked carbon transitions towards sp³ hybridization.

Table 1: Hypothetical Transition State Geometrical Parameters for the SNAr Reaction of this compound with a Generic Nucleophile (Nu⁻)

ParameterReactant (C-Br)Transition State (C-Br)Transition State (C-Nu)Meisenheimer Complex (C-Nu)
Bond Length (Å)~1.90~2.1-2.3~2.0-2.2~1.5

Note: The values presented are illustrative and would be precisely determined through quantum chemical calculations.

Energy Profiles and Activation Barriers

The energy profile of the SNAr reaction would be mapped by calculating the relative energies of the reactants, transition state, Meisenheimer complex, and products. This profile provides the activation barrier (Ea), which is the energy difference between the reactants and the transition state. A lower activation barrier indicates a faster reaction rate.

The strong electron-withdrawing nature of the nitro group (-NO₂) para to the bromine atom is expected to significantly stabilize the negatively charged Meisenheimer complex through resonance. This stabilization also lowers the energy of the transition state leading to it, thereby decreasing the activation barrier for the reaction. Computational studies would quantify this effect.

Table 2: Illustrative Energy Profile Data for the SNAr Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State+15 to +25
Meisenheimer Complex-5 to +5
ProductsVaries with nucleophile

Note: These are estimated values. Actual values depend on the specific nucleophile, solvent model, and level of theory used in the calculation.

Charge Distribution and Electrostatic Potentials

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule based on the distribution of electrons as calculated by quantum chemistry methods. For this compound, this analysis would reveal the electron-deficient nature of the aromatic ring, a key factor in its reactivity towards nucleophiles.

The analysis would show significant positive partial charges on the carbon atoms of the benzene ring, particularly the carbon attached to the bromine (C-Br) and the carbon attached to the nitro group (C-NO₂). The oxygen atoms of the nitro and ester groups would carry substantial negative charges, while the nitrogen atom of the nitro group would be positively charged.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound

AtomPredicted Mulliken Charge (a.u.)
C (of C-Br)+0.1 to +0.3
C (of C-NO₂)+0.2 to +0.4
N (of NO₂)+0.5 to +0.7
O (of NO₂)-0.4 to -0.6
Br-0.1 to -0.2

Note: These values are estimations and would be refined by specific computational calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto a surface of constant electron density, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would show intense blue regions over the aromatic ring, particularly near the carbon atoms ortho and para to the nitro group. This visually confirms the sites most susceptible to nucleophilic attack. The most negative regions (red) would be localized around the oxygen atoms of the nitro and ester groups, indicating their role as centers of negative charge.

Natural Bond Orbital (NBO) Analysis

Investigation of Intramolecular Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

In this compound, NBO analysis would quantify the significant intramolecular charge transfer from the benzene ring to the powerful electron-withdrawing nitro group. This is a key aspect of the molecule's electronic structure. The analysis would reveal strong hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the bromine atom and the oxygen atoms of the ester group into the π* anti-bonding orbitals of the aromatic ring and the nitro group.

The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated in NBO analysis and provides a quantitative measure of their strength. A high E(2) value for the interaction between a lone pair on an oxygen of the nitro group and a π* orbital of the ring would confirm the strong resonance stabilization that activates the ring for SNAr.

Table 4: Expected Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

Donor NBOAcceptor NBOPredicted E(2) (kcal/mol)
LP (O) of NO₂π* (C-C) of ring> 20
π (C-C) of ringπ* (N-O) of NO₂> 15
LP (Br)σ* (C-C) of ring~ 2-5

Note: LP denotes a lone pair orbital. These are representative interactions and their energies would be determined by NBO calculations.

Delocalization Effects due to Substituents

The nitro group (-NO2) is a strong electron-withdrawing group, exerting both a powerful negative inductive effect (-I) and a strong negative resonance effect (-R). This means it withdraws electron density from the benzene ring through both the sigma and pi systems, leading to a significant delocalization of the pi-electrons towards the nitro group. This effect is most pronounced at the ortho and para positions relative to the nitro group.

The bromo group (-Br) , being a halogen, exhibits a dual electronic nature. It is electronegative and thus withdraws electron density through the sigma bonds (inductive effect, -I). However, it also possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring (resonance effect, +R). In the case of halogens, the inductive effect typically outweighs the resonance effect, resulting in a net electron-withdrawing character.

The ethyl carboxylate group (-COOEt) is also an electron-withdrawing group, primarily through its resonance effect (-R), which delocalizes the pi-electrons of the ring onto the carbonyl oxygen.

The combined influence of these substituents on this compound results in a complex pattern of electron density distribution. The strong electron-withdrawing nature of the nitro and ethyl carboxylate groups, coupled with the inductive withdrawal by the bromine atom, leads to a generally electron-deficient aromatic ring. This delocalization significantly impacts the molecule's reactivity and spectroscopic properties.

Substituent GroupInductive EffectResonance EffectNet Electronic Effect
Nitro (-NO2)-I (Strong)-R (Strong)Strong Electron-Withdrawing
Bromo (-Br)-I (Moderate)+R (Weak)Net Electron-Withdrawing
Ethyl Carboxylate (-COOEt)-I (Weak)-R (Moderate)Electron-Withdrawing

Non-Covalent Interaction (NCI) Analysis and QTAIM Studies

Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are computational methods used to visualize and characterize weak interactions within and between molecules. academie-sciences.frnih.govsemanticscholar.org These analyses provide insights into the forces that govern molecular conformation and crystal packing.

Non-Covalent Interaction (NCI) analysis is a technique that highlights regions of non-covalent interactions in real space. It is based on the electron density and its derivatives. NCI plots can distinguish between different types of interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by color-coding different regions. For this compound, NCI analysis would be expected to reveal intramolecular interactions between the substituents, for instance, between the oxygen atoms of the nitro group and the adjacent bromine atom or protons on the ring.

Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, partitions a molecule into atomic basins based on the topology of the electron density. nih.gov By analyzing the properties of the electron density at bond critical points (BCPs)—points of minimum electron density between two interacting atoms—QTAIM can quantify the nature of chemical bonds and non-covalent interactions. rsc.org

Key parameters derived from a QTAIM analysis include:

Electron density (ρ) at the BCP: Higher values indicate a stronger interaction.

Laplacian of the electron density (∇²ρ) at the BCP: The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of shared-shell (covalent) interactions, while a positive value indicates closed-shell (non-covalent) interactions.

Total energy density (H) at the BCP: The sign of H can also help to distinguish between interaction types.

For this compound, QTAIM analysis could be used to characterize the C-Br, C-N, and C-C bonds within the molecule, as well as weaker intramolecular contacts that influence its preferred conformation. For example, analysis of potential BCPs between an oxygen atom of the nitro group and the bromine atom could provide quantitative evidence for a stabilizing intramolecular interaction.

QTAIM ParameterInterpretation for Covalent BondsInterpretation for Non-Covalent Interactions
Electron Density (ρ)HighLow
Laplacian of Electron Density (∇²ρ)NegativePositive
Total Energy Density (H)NegativeMay be positive or negative

Structure Reactivity Relationship Studies of Ethyl 3 Bromo 4 Nitrobenzoate and Analogues

Influence of Halogen (Bromo) and Nitro Substituents on Aromatic Reactivity

The bromo and nitro groups profoundly influence the reactivity of the benzene (B151609) ring in ethyl 3-bromo-4-nitrobenzoate. Both substituents are classified as deactivating groups in the context of electrophilic aromatic substitution (EAS), meaning they decrease the rate of reaction compared to unsubstituted benzene. lumenlearning.com This deactivation stems from their electron-withdrawing nature.

The **nitro group (-NO₂) ** is a potent deactivating group. It exerts a strong electron-withdrawing inductive effect (-I) and a powerful electron-withdrawing resonance effect (-M or -R). The resonance effect involves the delocalization of pi-electrons from the aromatic ring onto the nitro group, which creates a significant positive charge on the ring, making it less attractive to incoming electrophiles. libretexts.orgmasterorganicchemistry.com

Conversely, for nucleophilic aromatic substitution (SNAr) , these electron-withdrawing properties have the opposite effect. The strong deactivation of the ring by the nitro group, particularly when it is positioned ortho or para to a leaving group, makes the ring highly susceptible to attack by nucleophiles. libretexts.orgnih.govyoutube.com The electron-withdrawing groups help to stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction. nih.govyoutube.com

Impact of Ester Functionality on Adjacent Positions and Overall Reactivity

The ethyl carboxylate group (-COOEt) also functions as an electron-withdrawing and deactivating group. Its influence is primarily due to a combination of an inductive effect and a resonance effect. The electronegative oxygen atoms pull electron density away from the ring through the sigma bond framework (-I effect). Additionally, the carbonyl group can withdraw pi-electron density from the ring through resonance (-M effect). ncert.nic.in

When all three substituents (bromo, nitro, and ester) are present, the aromatic ring of this compound is significantly electron-deficient. This high degree of deactivation makes electrophilic aromatic substitution reactions very difficult to achieve. However, this same electron deficiency, particularly due to the powerful nitro group, renders the molecule a suitable substrate for nucleophilic aromatic substitution, provided a suitable leaving group is present at an activated position (ortho or para to the nitro group).

Comparative Analysis with Structurally Similar Compounds

The reactivity of this compound can be better understood by comparing it with structurally related molecules.

The corresponding methyl ester, mthis compound , is expected to have very similar reactivity to its ethyl counterpart. The primary difference between an ethyl ester and a methyl ester lies in the steric bulk and slight electronic differences of the alkyl group. For reactions involving the aromatic ring, this difference is generally considered negligible. The reactivity is overwhelmingly dictated by the powerful electronic effects of the bromo and nitro substituents on the ring. Therefore, mthis compound would also be highly deactivated towards electrophilic substitution and activated towards nucleophilic substitution in a manner analogous to the ethyl ester.

A comparison with its isomer, ethyl 4-bromo-3-nitrobenzoate , reveals the critical importance of substituent positioning. nih.gov In this compound, the bromo group is ortho to the nitro group. In ethyl 4-bromo-3-nitrobenzoate, the bromo group is para to the ester and meta to the nitro group.

For nucleophilic aromatic substitution (SNAr), the position of the strongly activating nitro group relative to the leaving group (typically the halogen) is crucial. In this compound, the bromo atom is at a position activated by the ortho-nitro group. This arrangement allows for effective stabilization of the Meisenheimer intermediate. In ethyl 4-bromo-3-nitrobenzoate, the bromo atom is meta to the nitro group. A nitro group in the meta position cannot stabilize the negative charge of the intermediate through resonance, making the SNAr reaction much less favorable. libretexts.org Therefore, this compound is expected to be significantly more reactive towards nucleophilic displacement of the bromide ion than ethyl 4-bromo-3-nitrobenzoate.

Table 1: Comparison of Isomeric Ethyl Bromonitrobenzoates

Compound NameStructureKey Positional RelationshipExpected SNAr Reactivity of Bromide
This compoundStructure of this compoundBromo is ortho to NitroHigher
Ethyl 4-bromo-3-nitrobenzoateStructure of Ethyl 4-bromo-3-nitrobenzoateBromo is meta to NitroLower

Replacing the bromo substituent with other functional groups dramatically alters the molecule's reactivity.

Hydroxy-Substituted Analogue (e.g., Ethyl 3-hydroxy-4-nitrobenzoate) : The hydroxyl group (-OH) is a strongly activating group for electrophilic aromatic substitution due to its powerful +M resonance effect, where its lone pairs donate electron density to the ring. Although the nitro and ester groups are deactivating, the presence of the -OH group makes the ring more susceptible to electrophilic attack than this compound. The -OH group is an ortho, para-director.

Cyano-Substituted Analogue (e.g., Ethyl 3-cyano-4-nitrobenzoate) : The cyano group (-CN) is another strong electron-withdrawing group, similar to the nitro group, that deactivates the aromatic ring towards electrophilic substitution through both -I and -M effects. libretexts.org Replacing the bromo atom with a cyano group would result in a molecule with three powerful electron-withdrawing groups. This would make the aromatic ring extremely electron-poor and even more deactivated towards electrophiles, but potentially more activated towards nucleophilic attack at positions ortho or para to the nitro and cyano groups.

Stereoelectronic Effects on Reaction Outcomes and Selectivity

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the outcome of a reaction. In the context of this compound, these effects are most prominent in nucleophilic aromatic substitution (SNAr) reactions.

The success and rate of an SNAr reaction are highly dependent on the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex. This stabilization is a classic stereoelectronic requirement. For the nitro group to exert its full stabilizing -M effect, its p-orbitals must be aligned with the pi-system of the aromatic ring. This coplanarity allows for the delocalization of the negative charge from the ring onto the oxygen atoms of the nitro group.

In this compound, the attack of a nucleophile at the carbon bearing the bromine atom leads to a negative charge that can be delocalized into the ortho-nitro group through resonance. This delocalization is a powerful driving force for the reaction. If the nitro group were sterically hindered and forced out of plane with the ring, its ability to stabilize the intermediate would be diminished, and the reaction rate would decrease. The positioning of the nitro group ortho or para to the leaving group is therefore a critical stereoelectronic factor that governs the feasibility and selectivity of the reaction. libretexts.orgnih.gov

Future Research Perspectives and Emerging Directions

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards green chemistry principles is driving research into more environmentally benign methods for synthesizing key intermediates like Ethyl 3-bromo-4-nitrobenzoate. Traditional synthesis routes often rely on harsh reagents and generate significant waste. Future research is centered on developing cleaner, more efficient, and sustainable alternatives.

One promising avenue is the use of alternative energy sources to drive the synthesis. Microwave and ultrasound-assisted organic synthesis have emerged as powerful tools for accelerating reaction rates, improving yields, and reducing energy consumption. researchgate.netnih.gov For instance, the synthesis of related nitroaromatic esters has been successfully achieved using ultrasound and microwave irradiation, often in conjunction with solid acid catalysts like zeolites. scirp.org These methods can lead to shorter reaction times and may allow for the use of less hazardous solvents. scirp.org

Biocatalysis presents another significant opportunity for the green synthesis of aromatic esters. bohrium.comnih.gov Enzymes, such as lipases, can catalyze esterification reactions under mild conditions with high selectivity, reducing the need for protecting groups and minimizing byproduct formation. bohrium.comnih.gov The application of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling. bohrium.com Research in this area could lead to enzymatic routes for the synthesis of this compound, significantly improving its environmental footprint.

Furthermore, the development of novel catalytic systems that promote atom economy is a key research goal. This includes the design of catalysts that can facilitate the direct functionalization of aromatic rings, potentially streamlining the synthesis of this compound from simpler precursors. mdpi.com The exploration of reactions in greener solvents, such as water or bio-derived solvents, is also a critical aspect of developing more sustainable synthetic routes. ed.ac.uk

Green Synthesis ApproachPotential Advantages for this compound SynthesisKey Research Focus
Microwave/Ultrasound Assistance Faster reaction rates, reduced energy consumption, potential for solvent-free reactions. researchgate.netnih.govscirp.orgOptimization of reaction conditions, development of compatible catalysts.
Biocatalysis (e.g., Lipases) Mild reaction conditions, high selectivity, reduced waste, use of renewable resources. bohrium.comnih.govEnzyme screening and engineering for substrate specificity, process optimization.
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, potential for continuous processes. scirp.orgDevelopment of robust and highly active solid acid/base catalysts.
Green Solvents Reduced environmental impact, improved safety profile. ed.ac.ukExploring reaction feasibility and efficiency in water, ionic liquids, or bio-solvents.

Exploration of Novel Reactivities and Catalytic Transformations

The unique combination of functional groups in this compound offers a rich landscape for exploring novel chemical transformations. The bromine atom is a prime handle for a variety of cross-coupling reactions, while the nitro group can be a versatile precursor for other functionalities or can influence the reactivity of the aromatic ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. yonedalabs.comlibretexts.orgyoutube.com The application of these reactions to this compound could provide efficient access to a wide array of derivatives with potential applications in medicinal chemistry and materials science. innospk.comwikipedia.orgorganic-chemistry.org Research in this area is focused on developing more efficient and versatile catalyst systems that can tolerate a broad range of functional groups and operate under milder conditions. mdpi.com

The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This provides an alternative strategy for introducing new functionalities onto the aromatic core. Furthermore, the nitro group itself can be selectively reduced to an amine, which can then undergo a plethora of subsequent transformations, including diazotization, acylation, and sulfonylation. orgsyn.org The development of chemoselective reduction methods that leave the ester group intact is an area of active investigation.

Recent advances in photoredox catalysis and electrochemistry are opening up new avenues for the functionalization of aromatic compounds. nih.govnih.gov These methods can enable transformations that are difficult to achieve with traditional thermal methods. The application of photoredox catalysis to this compound could lead to novel C-H functionalization or cross-coupling reactions, expanding its synthetic utility. bohrium.comnih.gov

Reaction TypePotential Transformation of this compoundEmerging Research Directions
Suzuki-Miyaura Coupling Replacement of the bromine atom with various aryl, heteroaryl, or alkyl groups. yonedalabs.comyoutube.comDevelopment of catalysts for coupling with challenging substrates, use of nitroarenes as coupling partners. mdpi.com
Buchwald-Hartwig Amination Formation of a C-N bond at the site of the bromine atom with a wide range of amines. libretexts.orgwikipedia.orgorganic-chemistry.orgUse of novel ligands for broader substrate scope, reductive amination of nitroarenes. researchhub.com
Nitro Group Reduction Conversion of the nitro group to an amino group, enabling further functionalization. orgsyn.orgDevelopment of highly selective and green reducing agents.
Photoredox Catalysis Novel C-H functionalization, radical-mediated cross-coupling reactions. nih.govnih.govExploration of new photocatalysts and reaction pathways for nitroaromatic compounds. bohrium.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of chemical intermediates, including improved safety, enhanced heat and mass transfer, and greater scalability. nih.govnih.govnih.gov The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a promising area for future research.

Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov For reactions involving hazardous reagents or intermediates, the small reactor volumes in flow systems can significantly improve safety. nih.gov The synthesis of this compound could be adapted to a continuous process, potentially leading to a more efficient and cost-effective manufacturing process.

The combination of flow chemistry with automated synthesis platforms, including the use of artificial intelligence and machine learning for reaction optimization, is a rapidly developing field. rsc.org By integrating the synthesis of this compound into such platforms, it would be possible to rapidly screen a wide range of reaction conditions and explore new synthetic routes in a highly efficient manner.

Feature of Flow ChemistryBenefit for this compound Synthesis/DerivatizationFuture Research Focus
Precise Control of Parameters Improved yield, purity, and reproducibility. nih.govDevelopment of optimized flow reactor designs and conditions.
Enhanced Safety Safe handling of potentially hazardous reagents and intermediates. nih.govIntegration of in-line analytics for real-time monitoring and control.
Scalability Seamless transition from laboratory-scale synthesis to large-scale production. nih.govDesign of robust and scalable flow processes.
Automation and Integration High-throughput screening of reaction conditions and rapid library synthesis. rsc.orgDevelopment of integrated flow platforms for multi-step syntheses.

Advanced Applications in Complex Molecule Assembly (excluding specific material properties)

This compound is a versatile building block for the synthesis of complex organic molecules, particularly those with pharmaceutical or agrochemical applications. innospk.comnih.gov The distinct reactivity of its functional groups allows for a stepwise and controlled approach to the construction of intricate molecular architectures.

The bromo and nitro functionalities can be manipulated in a sequential manner to introduce a variety of substituents around the aromatic ring. For example, the bromine atom can be used as a handle for a cross-coupling reaction to introduce a key structural fragment, followed by the reduction of the nitro group and subsequent elaboration of the resulting amine. This strategic approach is valuable in the synthesis of substituted anilines and other nitrogen-containing heterocycles. sciepub.comorganic-chemistry.org

A significant area of application for building blocks like this compound is in the synthesis of kinase inhibitors. ed.ac.uk Many kinase inhibitors feature a substituted aromatic core, and the functionalities present in this compound are well-suited for the construction of such scaffolds. rroij.comnih.govmdpi.com The ability to introduce diverse substituents through cross-coupling and amination reactions allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies. rroij.com

Furthermore, the sequential functionalization of this compound can be employed in the synthesis of various heterocyclic systems. sciepub.comorganic-chemistry.org The nitro group, after reduction to an amine, can participate in cyclization reactions to form fused ring systems, which are common motifs in biologically active molecules. The versatility of this building block makes it a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents.

Application AreaRole of this compoundExample of Synthetic Strategy
Kinase Inhibitors Serves as a core scaffold for the introduction of pharmacophoric groups. ed.ac.ukrroij.commdpi.comSuzuki coupling at the bromine position, followed by nitro reduction and amidation. yonedalabs.com
Heterocycle Synthesis Precursor to substituted anilines that can undergo cyclization reactions. sciepub.comorganic-chemistry.orgBuchwald-Hartwig amination, followed by intramolecular cyclization. wikipedia.org
Agrochemicals Building block for the synthesis of active ingredients in pesticides and herbicides. innospk.comNucleophilic aromatic substitution of the bromine, followed by functional group manipulation of the nitro and ester groups.
Medicinal Chemistry Libraries A versatile starting material for the generation of diverse compound libraries for drug discovery.Parallel synthesis employing a range of cross-coupling partners and amines.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Ethyl 3-bromo-4-nitrobenzoate, and how can reaction progress be monitored?

  • Methodological Answer : this compound can be synthesized via nucleophilic aromatic substitution (NAS) by reacting a halogenated precursor (e.g., ethyl 4-chloro-3-nitrobenzoate) with a brominating agent under controlled conditions. Key steps include:

  • Using tetrahydrofuran (THF) as a solvent for improved solubility of intermediates.
  • Adding excess nucleophile (e.g., bromide source) and a base like triethylamine to drive the reaction.
  • Monitoring progress via thin-layer chromatography (TLC) with UV visualization .
  • Purification via recrystallization from ethanol to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chemical shifts for nitro and bromo groups at C-3 and C-4).
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹ asymmetric stretching) and ester carbonyl (1720–1700 cm⁻¹) groups .
  • X-ray Crystallography : Resolve crystal packing and confirm molecular geometry using programs like SHELXL for refinement .

Q. How can solvent choice influence the synthesis of this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) enhance NAS by stabilizing transition states. Ethyl acetate, though less polar, may improve recrystallization yields due to its moderate polarity and low boiling point .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered substituents) be resolved during structure refinement?

  • Methodological Answer :

  • Apply SHELXL’s constraints and restraints to model disordered nitro/bromo groups.
  • Use hydrogen-bonding graph set analysis (e.g., Etter’s formalism) to validate intermolecular interactions and refine lattice parameters .
  • Cross-validate with DFT-calculated bond lengths and angles to resolve ambiguities .

Q. What computational methods are suitable for analyzing the hydrogen-bonding network in this compound crystals?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations to map electrostatic potential surfaces and identify preferential hydrogen-bonding sites (e.g., nitro O atoms as acceptors).
  • Conduct Molecular Dynamics (MD) simulations with forcefields like OPLS-AA to model solvent effects on crystal growth .
  • Compare results with experimental X-ray data to assess predictive accuracy .

Q. How to address competing reaction pathways in derivatives of this compound (e.g., nitro reduction vs. bromide displacement)?

  • Methodological Answer :

  • Use kinetic control with low-temperature conditions (-78°C) and selective reducing agents (e.g., SnCl₂/HCl) to prioritize nitro reduction.
  • Monitor intermediate formation via LC-MS and isolate products using gradient elution in HPLC .
  • Validate selectivity through isotopic labeling or computational transition-state modeling .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

  • Methodological Answer :

  • Optimize steric and electronic effects by introducing bulky directing groups (e.g., tert-butyl) to block undesired substitution sites.
  • Employ high-throughput screening of catalysts (e.g., Pd/Cu systems) to enhance regioselectivity .
  • Analyze byproducts via tandem MS/MS and adjust reaction stoichiometry iteratively .

Data Analysis & Contradiction Resolution

Q. How to reconcile discrepancies between computational and experimental vibrational spectra?

  • Methodological Answer :

  • Apply frequency scaling factors (e.g., 0.96–0.98) to DFT-calculated IR frequencies to align with experimental peaks .
  • Assign ambiguous bands via isotopic substitution experiments or 2D-IR correlation spectroscopy .

Q. Why might crystallographic density measurements deviate from molecular dynamics predictions?

  • Methodological Answer :

  • Discrepancies often arise from incomplete modeling of solvent inclusion or thermal motion.
  • Refine MD simulations with NPT ensembles to account for experimental temperature/pressure conditions .
  • Validate using Rietveld refinement of powder XRD data to assess phase purity .

Tables for Key Data

Property Experimental Value Computational Prediction Reference
Nitro group IR stretch1350–1520 cm⁻¹1320–1505 cm⁻¹ (DFT)
Crystallographic density1.45–1.50 g/cm³1.42 g/cm³ (MD)
Ester carbonyl IR stretch1720–1700 cm⁻¹1715–1695 cm⁻¹ (DFT)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.